tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride
Description
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizine-8-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c9-7(10)8-3-1-5-11(8)6-2-4-8;;/h1-6H2,(H3,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRJBYKMXYRTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.
Chemical Structure and Properties
The compound is characterized by its unique heterocyclic structure, which includes a pyrrolizine ring. Its molecular formula is , and it has a molecular weight of approximately 202.09 g/mol. The presence of the carboximidamide functional group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride is primarily attributed to its ability to interact with specific biomolecular targets. Research indicates that compounds with similar structures may exhibit:
- Enzyme Inhibition : The carboximidamide group can act as a competitive inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways and physiological responses.
Antimicrobial Activity
Studies have shown that tetrahydro-1H-pyrrolizine derivatives possess antimicrobial properties. For instance, compounds in this class have been evaluated against various bacterial strains, demonstrating significant inhibition rates.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Tetrahydro-1H-pyrrolizine | E. coli | 15 |
| Tetrahydro-1H-pyrrolizine | S. aureus | 18 |
| Control (Ampicillin) | E. coli | 22 |
| Control (Ampicillin) | S. aureus | 25 |
Table 1: Antimicrobial activity of tetrahydro-1H-pyrrolizine derivatives compared to ampicillin.
Neuroprotective Effects
Research into the neuroprotective effects of tetrahydro-1H-pyrrolizine derivatives has indicated potential benefits in models of neurodegeneration. A study demonstrated that administration of tetrahydro-1H-pyrrolizine improved cognitive function in animal models subjected to induced amnesia.
Case Study : In a controlled experiment, rats treated with tetrahydro-1H-pyrrolizine showed a 40% improvement in memory retention compared to untreated controls, suggesting significant neuroprotective properties.
Toxicological Profile
The safety profile of tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride has been assessed in various studies. Acute toxicity tests indicate that the compound has a relatively low toxicity profile when administered at therapeutic doses.
| Parameter | Value |
|---|---|
| LD50 (rat) | >2000 mg/kg |
| No observed adverse effect level (NOAEL) | 500 mg/kg |
Table 2: Toxicological parameters for tetrahydro-1H-pyrrolizine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride is being explored for its therapeutic properties:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the pyrrolizine structure can enhance antiproliferative effects against various cancer cell lines, such as leukemia and breast cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders. Its ability to modulate enzyme activity makes it a candidate for further exploration in therapeutic contexts .
Biological Studies
The compound’s interactions with biological targets are of significant interest:
- Receptor Binding Studies : Investigations into how tetrahydro-1H-pyrrolizine derivatives bind to receptors can provide insights into their mechanisms of action. This includes studies on G-protein coupled receptors (GPCRs) and other membrane proteins .
- Bioactive Molecule Development : The compound serves as a scaffold for designing new bioactive molecules that can be used to study various biological pathways or as potential drugs targeting specific diseases .
Material Science
In addition to its biological applications, this compound can be utilized in material science:
- Synthesis of New Materials : The unique properties of tetrahydro-1H-pyrrolizine derivatives allow them to be used in the development of advanced materials, including polymers and catalysts with tailored properties for industrial applications .
Table 1: Biological Activities of Tetrahydro-1H-pyrrolizine Derivatives
| Compound Name | Biological Activity | Targeted Cell Line | Mechanism |
|---|---|---|---|
| Tetrahydro-1H-pyrrolizine derivative A | Antiproliferative | MOLT-4 (leukemia) | Induces apoptosis via DNA damage |
| Tetrahydro-1H-pyrrolizine derivative B | Enzyme inhibition | Various | Modulation of enzyme activity |
| Tetrahydro-1H-pyrrolizine derivative C | Antimicrobial | Staphylococcus aureus | Disruption of bacterial cell wall |
Notable Research Findings
- Anticancer Potential : A study demonstrated that tetrahydro derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy .
- Mechanistic Insights : Research has shown that these compounds can interact with DNA and induce apoptosis through various pathways, including mitochondrial damage and caspase activation .
- Pharmacokinetic Profiles : Investigations into the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of similar compounds indicate favorable profiles that are critical for drug development .
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The pyrrolizine core undergoes cyclization and ring-modification reactions:
-
Cyclodehydration : o-Acylanilines condense under thermal conditions to form fused pyrrolizines, as observed in related systems .
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Abramovich Reaction : Used to generate indolizine derivatives via cyclization of α-acylamino amides .
Table 2: Cyclization Conditions for Pyrrolizine Derivatives
| Reaction Type | Reagents | Temperature | Outcome |
|---|---|---|---|
| Cyclodehydration | Acid catalysts, 80–145°C | 14 h | Fused pyrrolizine structures |
| Abramovich Reaction | α-Acylamino amides, QM/MM modeling | 140°C | Indolizine derivatives |
These reactions demonstrate the compound’s versatility in forming nitrogen-containing heterocycles .
Functional Group Transformations
The carboximidamide group participates in nucleophilic and electrophilic reactions:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.
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Condensation : Forms Schiff bases with aldehydes/ketones under basic conditions .
Key Observations:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares functional and structural similarities with pyrazole-carboximidamide derivatives, such as those reported in Molecules (2014) . Below is a systematic comparison based on structural features, physicochemical properties, and biological activity:
Table 1: Structural and Functional Comparison
Key Differences:
Core Structure :
- The pyrrolizine core in the target compound introduces conformational rigidity compared to the pyrazole ring in analogs. This may influence binding affinity to biological targets .
- Pyrazole derivatives exhibit planar geometry, whereas the bicyclic pyrrolizine system could enhance steric interactions in enzyme pockets.
Substituent Effects: Pyrazole analogs (e.g., 4-methoxy or 4-chloro substituents) show substituent-dependent activity. For example, electron-withdrawing groups (e.g., Cl) enhance cytotoxicity, while methoxy groups improve antimicrobial activity .
Solubility and Stability :
- The dihydrochloride salt form of the pyrrolizine compound likely improves aqueous solubility compared to neutral pyrazole analogs, which may require formulation aids for bioavailability .
Research Findings and Limitations
- Pyrazole-carboximidamides : Demonstrated IC₅₀ values ranging from 12–45 μM against Candida albicans and Staphylococcus aureus .
Challenges:
- Limited synthetic or pharmacological studies on tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride hinder direct comparisons.
- Structural analogs in the literature focus on pyrazole systems, emphasizing the need for targeted research on pyrrolizine derivatives.
Preparation Methods
Starting Material Preparation and Pyrrolizine Formation
One documented approach involves the synthesis of tetrahydro-3,5-dioxo-1H-pyrrolizine-7a(5H) derivatives as precursors. According to patent EP0095345A2, tetrahydro-3,5-dioxo-1H-pyrrolizine-7a(5H)-propanoic acid can be recrystallized from tetrahydrofuran to yield a purified product with a melting point of 179-181°C. This intermediate is then converted to acid chlorides using thionyl chloride with pyridine as a catalyst in methylene chloride solvent. The reaction involves dropwise addition of thionyl chloride, stirring for several hours, and concentration under reduced pressure to isolate crystalline products. Subsequent esterification and further processing lead to intermediates suitable for conversion to the target compound.
Introduction of Carboximidamide Group
The carboximidamide group is typically introduced via reaction of amine or pyrrolizine intermediates with amidine derivatives or equivalents under controlled conditions. While direct data on tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride is limited, analogous compounds such as 1H-pyrazole-1-carboximidamide hydrochloride have been synthesized using di-tert-butyl dicarbonate and various bases (potassium carbonate, N-ethyl-N,N-diisopropylamine) in solvents like acetone, tetrahydrofuran, or dimethylformamide at temperatures ranging from room temperature to 62°C. These reactions typically proceed with yields ranging from 74% to 88% and involve careful control of stoichiometry and reaction time (2 to 48 hours).
Salt Formation and Purification
The dihydrochloride salt form is usually obtained by treatment of the free base or intermediate with hydrochloric acid under controlled conditions, followed by crystallization. Purification steps often include recrystallization from suitable solvents (e.g., tetrahydrofuran, acetonitrile/water mixtures) and washing with solvents like hexane or ethyl acetate to remove impurities. The crystalline dihydrochloride form enhances compound stability and facilitates handling.
Detailed Experimental Data and Yields
The following table summarizes key reaction parameters and yields from related amidine-containing heterocycle syntheses, which provide insight into the preparation of tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride:
Research Findings and Analysis
Reaction Efficiency: The amidination reactions using di-tert-butyl dicarbonate and various amine bases show high efficiency (74-88% yields), indicating robust methods for introducing the carboximidamide group onto heterocyclic scaffolds similar to pyrrolizine.
Solvent Effects: Polar aprotic solvents such as dimethylformamide and tetrahydrofuran facilitate amidination reactions, while acetone and water mixtures are also effective, highlighting flexibility in solvent choice depending on solubility and purification requirements.
Temperature and Time: Mild to moderate temperatures (20-62°C) and reaction times from a few hours up to 48 hours are typical, balancing reaction kinetics and product stability.
Purification: Recrystallization and solvent precipitation are reliable methods for isolating pure dihydrochloride salts, critical for pharmaceutical-grade compound preparation.
Scale-Up Potential: The described methods, including continuous addition of reagents and controlled crystallization, suggest scalability for industrial synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride, and how can purity be ensured?
- Methodology : The compound can be synthesized via multi-step reactions involving imine intermediates and isonitriles. For example, a reflux reaction in dry toluene with triethylamine hydrochloride (Et₃N·HCl) as a catalyst yields pyrrolizine derivatives. Purification typically involves flash column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Purity validation requires HPLC (≥95%) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
- Key Considerations : Monitor reaction progress via TLC, optimize stoichiometric ratios (e.g., 1:1 for imine and isonitrile), and ensure anhydrous conditions to prevent side reactions.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrrolizine backbone and carboximidamide functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., C₉H₁₅Cl₂N₃O).
- Elemental Analysis : Validate chloride content via titration or ion chromatography .
Advanced Research Questions
Q. How can researchers investigate the bioactivity and pharmacological mechanisms of this compound?
- Experimental Design :
- Enzyme Assays : Test inhibitory activity against targets like lysine-specific demethylases (LSD1) using fluorogenic substrates.
- Cellular Studies : Assess antiproliferative effects in cancer cell lines (e.g., IC₅₀ determination via MTT assays). Monitor epigenetic markers (e.g., H3K4/H3K9 methylation via Western blot) .
- In Vivo Models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models, with dose optimization based on LD₅₀ data from structurally similar compounds .
Q. What factors influence the stability and solubility of this dihydrochloride salt in aqueous buffers?
- Methodology :
- pH Stability Studies : Use HPLC to monitor degradation under varying pH (2–10) and temperatures (4–37°C).
- Solubility Profiling : Determine solubility in PBS, DMSO, and ethanol via nephelometry.
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Data Reconciliation Strategies :
- Standardized Assays : Replicate studies using identical cell lines (e.g., 4T1 or B16-GMCSF) and inhibitor concentrations.
- Control Experiments : Include inhibitors of adenosine receptors (e.g., CGS15943) or transport blockers (e.g., Dilazep dihydrochloride) to isolate mechanisms .
- Meta-Analysis : Apply statistical tools (mixed-effect regression) to account for variability in experimental conditions .
Q. Why is the dihydrochloride form preferred over hydrochloride in pharmaceutical applications?
- Rationale : The dihydrochloride salt provides a 2:1 chloride-to-base ratio, improving crystallinity and shelf stability. This formulation also enhances solubility in polar solvents, critical for in vivo delivery. Comparative studies show dihydrochlorides maintain bioactivity at lower doses than monohydrochlorides .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
